rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis
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Overview
Description
The compound rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis, is a highly specialized chemical. It contains a cyclopropyl group bonded to a dioxaborolane ring, making it interesting for various applications in chemistry and industry. This compound has a unique stereochemistry due to its cyclic structure and specific substitutions, leading to significant importance in research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is generally synthesized through multi-step organic synthesis. A typical approach involves the formation of the cyclopropyl group, followed by the introduction of the dioxaborolane moiety. These steps include cyclopropanation reactions, protection and deprotection steps, and boron-containing reagent reactions under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
For large-scale industrial production, methods such as continuous flow synthesis are often employed. This helps maintain control over reaction parameters and ensures consistency. Techniques like high-performance liquid chromatography are utilized to purify the compound, maintaining its stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis, undergoes several types of chemical reactions including:
Oxidation: Typically forming boronic acids or other oxidized boron derivatives.
Reduction: Can involve breaking the boron-carbon bonds, leading to simpler hydrocarbons.
Substitution: Occurs at the boron site, allowing for a variety of functional groups to be introduced.
Common Reagents and Conditions
Oxidation: Employing reagents like hydrogen peroxide or oxone under mild acidic conditions.
Reduction: Utilizing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenated compounds or organolithium reagents for effective substitution at the boron site.
Major Products
The major products from these reactions vary significantly, with oxidized boronic acids being quite common, alongside substituted carbamate derivatives that have a range of functional applications.
Scientific Research Applications
The compound rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis, has broad applications:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex molecules with specific stereochemistry.
Biology: Employed in the synthesis of biologically active molecules and as a tool in enzyme inhibition studies.
Medicine: Investigated for its potential in drug development, particularly as a precursor for boron-containing drugs.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The compound's mechanism of action often involves its role as a reagent or intermediate in chemical reactions. Its unique boron-containing structure allows it to interact with various molecular targets, facilitating transformations and synthesis. The dioxaborolane ring is particularly effective in making boron-carbon bonds, which are crucial in many synthetic pathways.
Comparison with Similar Compounds
This compound is unique due to its specific stereochemistry and boron-containing structure. Comparable compounds include:
Boronate Esters: Often used in similar applications but may lack the specific reactivity of the dioxaborolane ring.
Cyclopropyl Carbamates: While similar in structure, they may not contain the boron moiety, limiting their range of reactions.
Compared to these compounds, rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis, offers a unique combination of reactivity and stability, making it invaluable for specific high-precision applications.
Properties
CAS No. |
1807546-55-9 |
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Molecular Formula |
C14H26BNO4 |
Molecular Weight |
283.17 g/mol |
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9(10)15-19-13(4,5)14(6,7)20-15/h9-10H,8H2,1-7H3,(H,16,17) |
InChI Key |
AQEITQBMKRPRMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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